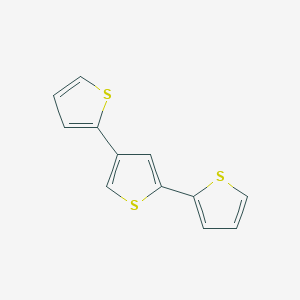
Deoxyguanidinoproclavaminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxyguanidinoproclavaminic acid is an organic compound belonging to the class of monobactams, which are characterized by a beta-lactam ring that is not fused to another ring . This compound is a key intermediate in the biosynthesis of clavulanic acid, a potent beta-lactamase inhibitor used in combination with other beta-lactam antibiotics to combat antibiotic-resistant bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Deoxyguanidinoproclavaminic acid is synthesized through a series of enzymatic reactions in the biosynthetic pathway of clavulanic acid. The process begins with the condensation of arginine and glyceraldehyde 3-phosphate, catalyzed by carboxyethylarginine synthase, to produce 2-carboxyethyl-arginine . This intermediate is then cyclized by beta-lactam synthetase to form this compound .
Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered strains of Streptomyces clavuligerus. These strains are optimized to overexpress the enzymes involved in the biosynthetic pathway, thereby increasing the yield of this compound and its subsequent conversion to clavulanic acid .
Análisis De Reacciones Químicas
Types of Reactions: Deoxyguanidinoproclavaminic acid undergoes several types of chemical reactions, including hydroxylation, oxidative ring closure, and desaturation . These reactions are catalyzed by enzymes such as clavaminate synthase and proclavaminate amidinohydrolase .
Common Reagents and Conditions: The hydroxylation of this compound is catalyzed by clavaminate synthase in the presence of molecular oxygen and ferrous ions . The oxidative ring closure and desaturation reactions also require clavaminate synthase and occur under similar conditions .
Major Products: The major products formed from the reactions of this compound include guanidinoproclavaminic acid, proclavaminic acid, and dihydroclavaminic acid . These intermediates are further processed to produce clavulanic acid .
Aplicaciones Científicas De Investigación
Deoxyguanidinoproclavaminic acid is primarily studied for its role in the biosynthesis of clavulanic acid. Research focuses on understanding the enzymatic mechanisms involved in its formation and conversion to other intermediates . This knowledge is crucial for improving industrial production methods and developing new strategies to combat antibiotic resistance .
Mecanismo De Acción
The mechanism of action of deoxyguanidinoproclavaminic acid involves its enzymatic conversion to other intermediates in the clavulanic acid biosynthetic pathway . Clavaminate synthase catalyzes the hydroxylation and oxidative ring closure reactions, while proclavaminate amidinohydrolase removes the amidino group . These reactions are essential for the formation of clavulanic acid, which inhibits beta-lactamase enzymes and restores the efficacy of beta-lactam antibiotics .
Comparación Con Compuestos Similares
Similar Compounds:
- Guanidinoproclavaminic acid
- Proclavaminic acid
- Dihydroclavaminic acid
Uniqueness: Deoxyguanidinoproclavaminic acid is unique due to its specific role as an intermediate in the biosynthesis of clavulanic acid . Unlike other similar compounds, it undergoes a series of enzymatic transformations that are crucial for the production of clavulanic acid . This makes it an important target for research aimed at improving the yield and efficiency of clavulanic acid production .
Propiedades
Fórmula molecular |
C9H16N4O3 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-(2-oxoazetidin-1-yl)pentanoic acid |
InChI |
InChI=1S/C9H16N4O3/c10-9(11)12-4-1-2-6(8(15)16)13-5-3-7(13)14/h6H,1-5H2,(H,15,16)(H4,10,11,12)/t6-/m0/s1 |
Clave InChI |
UYADDEKIZFRINK-LURJTMIESA-N |
SMILES |
C1CN(C1=O)C(CCCN=C(N)N)C(=O)O |
SMILES isomérico |
C1CN(C1=O)[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1CN(C1=O)C(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzenamine, N,N-dimethyl-2-(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)-](/img/structure/B1219725.png)





![3-(2-Benzo[cd]indolylamino)benzoic acid](/img/structure/B1219731.png)



